molecular formula C10H15N3O4 B1481181 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid CAS No. 2098099-52-4

2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid

Cat. No.: B1481181
CAS No.: 2098099-52-4
M. Wt: 241.24 g/mol
InChI Key: MJMUUNPKDFDRNI-UHFFFAOYSA-N
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Description

“2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid” is a chemical compound . Substituted imidazo[1,2-a]pyridines, which are similar to this compound, possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Synthesis and Anticancer Activity

Research on pyridazin derivatives, including compounds structurally related to 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid, has shown potential in the synthesis of anticancer agents. The study by Temple et al. (1983) discusses the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, demonstrating their effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice bearing P388 leukemia Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983.

Anti-inflammatory Applications

The preparation and study of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids derivatives by Abignente et al. (1977) report on their anti-inflammatory activity. Although not directly mentioning this compound, this research indicates the broader potential of pyridazin derivatives in developing anti-inflammatory drugs Abignente, E., Arena, F., & de Caprariis, P., 1977.

Molecular Properties and Quantum Chemical Investigation

Bouklah et al. (2012) conducted a DFT and quantum chemical investigation into the molecular properties of substituted pyrrolidinones, which includes compounds structurally similar to the one of interest. This study highlights the relevance of these compounds in understanding their electronic properties, which could be pivotal for designing new materials or drugs Bouklah, M., Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012.

Novel Synthesis Methods

Research into novel synthesis methods for pyridazin derivatives, like those by Dragovich et al. (2008), introduces new pathways for creating structurally complex compounds with potential applications in medicinal chemistry and drug design Dragovich, P., Julie K. Blazel, Kimkim Dao, et al., 2008.

Antibacterial Activity

The study on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines by Al-Kamali et al. (2014) represents another dimension of research where pyridazin derivatives are explored for their antibacterial properties. This further underscores the versatility of these compounds in pharmaceutical research Al-Kamali, A. S., Al-Hazmi, A., Alhousami, M., Mokhtar A. Al-Masany, 2014.

Properties

IUPAC Name

2-[6-[ethyl(2-hydroxyethyl)amino]pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-13(5-6-14)8-3-4-9(12-11-8)17-7-10(15)16/h3-4,14H,2,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMUUNPKDFDRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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